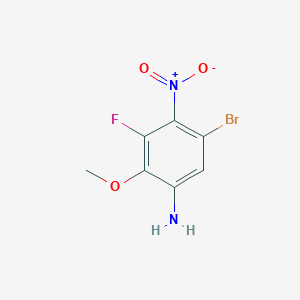

5-Bromo-3-fluoro-2-methoxy-4-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-3-fluoro-2-methoxy-4-nitroaniline: is a multifaceted organic compound characterized by the presence of bromo, fluoro, methoxy, and nitro functional groups attached to an aniline core. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-methoxy-4-nitroaniline typically involves multiple steps, starting with the nitration of an appropriate aniline derivative. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the correct placement of functional groups.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving electrophilic aromatic substitution reactions. The process requires precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-methoxy-4-nitroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Electrophilic aromatic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Formation of nitroso derivatives and other oxidized products.

Reduction: Production of amino derivatives and other reduced forms.

Substitution: Introduction of additional substituents on the aromatic ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-3-fluoro-2-methoxy-4-nitroaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

4-Bromo-5-fluoro-2-nitroaniline

4-Fluoro-2-nitroaniline

Uniqueness: 5-Bromo-3-fluoro-2-methoxy-4-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

5-Bromo-3-fluoro-2-methoxy-4-nitroaniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by the following molecular structure:

- Molecular Formula : C₇H₆BrF₃N₂O₂

- Molecular Weight : 164.04 g/mol

- Solubility : Sparingly soluble in water, but soluble in organic solvents.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The nitro group is known to undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that can influence cellular processes.

Target Interactions

- Enzyme Inhibition : Nitroanilines can inhibit enzymes involved in key metabolic pathways, affecting cellular proliferation and survival.

- DNA Interaction : The compound may exhibit mutagenic properties, as indicated by studies on related nitroaniline compounds .

Antimicrobial Properties

Research indicates that derivatives of nitroanilines, including this compound, have shown promising antimicrobial activity. For instance, related compounds have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

Cytotoxicity Studies

In vitro studies have revealed varying degrees of cytotoxicity against different cancer cell lines. For example, compounds with similar structures have been evaluated for their effects on tumor cell lines, showing moderate to potent activity depending on specific substitutions on the aniline ring .

Case Studies and Research Findings

- Antitubercular Activity : A study focused on the synthesis and evaluation of related nitroaniline derivatives found that certain modifications led to significant antitubercular activity against resistant strains of M. tuberculosis. The most potent derivative exhibited an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains .

- Mutagenicity Assessment : Investigations into the mutagenic potential of nitroanilines have categorized several compounds as mutagenic based on their structural characteristics and reactivity profiles .

Table 1: Biological Activity Summary of Nitroaniline Derivatives

| Compound Name | MIC (μg/mL) | Activity Type | Target Organism |

|---|---|---|---|

| This compound | 32 | Antimicrobial | Mycobacterium tuberculosis |

| Related Compound A | 4 | Antimicrobial | Mycobacterium tuberculosis |

| Related Compound B | 64 | Antimicrobial | Mycobacterium tuberculosis |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its solubility in organic solvents may enhance its bioavailability when formulated appropriately for therapeutic use. The compound's stability and reactivity are crucial factors influencing its pharmacological efficacy.

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methoxy-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O3/c1-14-7-4(10)2-3(8)6(5(7)9)11(12)13/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKCMIWBCDLKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1N)Br)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.